REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5](=[O:12])[N:4](CC2C=CC=CC=2)[C:3]1=[S:20].[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=C(C)C=1>[CH3:1][N:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5](=[O:12])[NH:4][C:3]1=[S:20] |f:1.2.3.4|
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Name
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2,3-Dihydro-1-methyl-3-(phenylmethyl)-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
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Quantity
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1 g
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Type
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reactant
|
Smiles
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CN1C(N(C(C=C1C(F)(F)F)=O)CC1=CC=CC=C1)=S
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1(=CC(=CC=C1)C)C
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Name
|
|
Quantity
|
0.58 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed for 4 hr
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Duration
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4 h
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Type
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ADDITION
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Details
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poured onto ice water
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Type
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EXTRACTION
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Details
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Extraction
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Type
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CUSTOM
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Details
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with ethyl acetate and evaporation of the solvent in vacuo
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Type
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CUSTOM
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Details
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afforded a residue which
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Type
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CUSTOM
|
Details
|
was triturated with diethyl ether
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Name
|
|
Type
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product
|
Smiles
|
CN1C(NC(C=C1C(F)(F)F)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |